Product packaging for 4-Phosphonophenylglycine(Cat. No.:CAS No. 120667-15-4)

4-Phosphonophenylglycine

Cat. No.: B055578
CAS No.: 120667-15-4
M. Wt: 231.14 g/mol
InChI Key: JRQRKFDFHAPMGQ-UHFFFAOYSA-N
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Description

4-Phosphonophenylglycine (PPG) is a potent and selective competitive antagonist for the glycine site on the NMDA (N-methyl-D-aspartate) receptor. As a phosphono analogue of phenylglycine, its primary research value lies in its ability to selectively inhibit NMDA receptor function by competing with the essential co-agonist glycine at the GluN1 subunit. This mechanism makes it an invaluable pharmacological tool for studying the role of NMDA receptors in excitatory synaptic transmission, synaptic plasticity (including Long-Term Potentiation), and excitotoxicity. Researchers utilize this compound in models of neurological disorders such as stroke, traumatic brain injury, epilepsy, and chronic neuropathic pain to elucidate pathways and identify potential therapeutic targets. Its high selectivity helps isolate glycine-site-mediated effects from those of other glutamate receptor subtypes, providing critical insights into the complex physiology of the central nervous system. This compound is offered with high purity and quality, ensuring reliable and reproducible results for in vitro and ex vivo research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10NO5P B055578 4-Phosphonophenylglycine CAS No. 120667-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phosphonoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFUPHWSJLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635883
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120667-15-4
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Resolution of 4 Phosphonophenylglycine

Established Synthetic Routes for (R,S)-4-Phosphonophenylglycine (PPG)

A common route to synthesize racemic (R,S)-PPG starts from 4-hydroxybenzaldehyde (B117250). This multi-step process involves the conversion of the hydroxyl group to a phosphonate (B1237965). One reported synthesis involves the following key transformations:

Triflation: The hydroxyl group of 4-hydroxybenzaldehyde is converted to a triflate. lookchem.com

Palladium-Catalyzed Phosphonylation: A palladium-catalyzed coupling reaction is then used to introduce the phosphonate group. lookchem.com

Strecker Synthesis: The aldehyde is converted to an amino nitrile, followed by acetylation of the amine. lookchem.comresearchgate.net

Hydrolysis: Acid hydrolysis yields the final (R,S)-PPG. lookchem.com

Another approach begins with 4-hydroxyphenylglycine, where the hydroxyl group is converted to a phosphonate moiety. This involves protecting the amino and carboxyl groups, followed by a reaction such as the Arbuzov reaction with triethyl phosphite.

The following table summarizes a synthetic route for (R,S)-4-Phosphonophenylglycine:

StepStarting MaterialKey Reagents/ReactionIntermediate/ProductOverall YieldReference
14-HydroxybenzaldehydeTrifluoromethanesulfonic anhydride4-Formylphenyl trifluoromethanesulfonate~45% lookchem.com
24-Formylphenyl trifluoromethanesulfonatePalladium catalyst, phosphonylating agentDiethyl (4-formylphenyl)phosphonate lookchem.com
3Diethyl (4-formylphenyl)phosphonateAmino nitrile formation, acetylationN-Acetyl-2-(4-(diethoxyphosphoryl)phenyl)-2-aminoacetonitrile lookchem.com
4N-Acetyl-2-(4-(diethoxyphosphoryl)phenyl)-2-aminoacetonitrileConcentrated HCl(R,S)-4-Phosphonophenylglycine lookchem.com

Enantioselective Synthesis Approaches for 4-Phosphonophenylglycine Isomers

Enantioselective synthesis aims to directly produce a specific stereoisomer, which is often more efficient than resolving a racemic mixture. One strategy for the asymmetric synthesis of related α-substituted phenylglycine derivatives, such as (S)-α-methyl-4-phosphonophenylglycine ((S)-MPPG), utilizes (R)-4-hydroxyphenylglycine as a chiral precursor. rsc.org This approach employs the "self-regeneration of stereocenters" (SRS) method to introduce a substituent at the α-position while maintaining the original stereochemistry. rsc.org The key steps in this type of synthesis include:

Protection: The amino and hydroxyl groups of the starting (R)-4-hydroxyphenylglycine are protected. rsc.org

α-Alkylation: A methyl group is introduced at the α-carbon using the SRS method. rsc.org

Triflation: The hydroxyl group is converted to a triflate. rsc.org

Palladium-Catalyzed Phosphonylation: The phosphonate group is introduced via a palladium-catalyzed reaction. rsc.org

Deprotection: Removal of the protecting groups yields the final enantiomerically pure product. rsc.org

Chromatographic Separation Techniques for this compound Enantiomers

Chromatographic separation using a chiral stationary phase (CSP) is a widely used method for resolving the enantiomers of (R,S)-PPG. lookchem.comresearchgate.net

One approach involves the protection of the amino and phosphonate functionalities of (R,S)-PPG to create less hydrophilic derivatives suitable for elution with organic solvents. lookchem.com The protected (R,S)-PPG is then subjected to preparative high-performance liquid chromatography (HPLC) on a chiral column. lookchem.comresearchgate.net For instance, a Chiralcel OJ column has been successfully used for this purpose. lookchem.com

The separation process can be summarized as follows:

Chromatographic MethodColumnMobile PhaseElution OrderReference
Preparative HPLCChiralcel OJ (10 cm i.d. x 50 cm)Hexane:2-propanol 40:60 (v/v)(+)-enantiomer first, followed by (-)-enantiomer lookchem.com
Analytical HPLCChiralcel OJ (0.46 x 25 cm)Hexane:2-propanol 50:50 (v/v)Not specified lookchem.com
Analytical HPLCChrompak CR+0.48% perchloric acid in waterNot specified lookchem.com

After separation, the protecting groups are removed, typically through a mild process like palladium-catalyzed hydrogenolysis, to yield the individual (+)- and (-)-enantiomers with high enantiomeric purity. lookchem.com Using this method, enantiomeric purities of 99.0% for (+)-PPG and 99.2% for (-)-PPG have been achieved. lookchem.com

Attempts at fractional crystallization of diastereomeric mixtures of (R,S)-PPG have been reported to be unsuccessful. lookchem.com

Stereochemical Characterization of this compound Isomers

The stereochemical characterization of PPG isomers is crucial to confirm their identity and purity. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a primary technique for determining enantiomeric purity. lookchem.com For example, a Crownpak CR(+) column has been used to validate the enantiomeric purity of PPG derivatives.

Nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the structural integrity of the synthesized compounds. Specifically, ³¹P NMR provides a distinct signal for the phosphonate group, which has been observed at δ 18.7 ppm for PPG.

Mass spectrometry (MS) is used to corroborate the molecular weight of the compound. For PPG, a [M+H]⁺ peak at m/z 246.1 has been reported.

The absolute configuration of related α-substituted phenylglycine derivatives has been assigned based on their synthesis from a starting material of known configuration, such as (R)-4-hydroxyphenylglycine. rsc.org

Pharmacological Characterization of 4 Phosphonophenylglycine at Metabotropic Glutamate Receptors

Agonist Activity of 4-Phosphonophenylglycine (PPG) at Group III mGluRs

(R,S)-4-Phosphonophenylglycine is recognized as a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors. This group includes mGluR4, mGluR6, mGluR7, and mGluR8, which are typically coupled to the inhibition of adenylyl cyclase. annualreviews.orglookchem.comharvardapparatus.com The activation of these receptors often leads to presynaptic inhibition of glutamate release, a mechanism with neuroprotective implications.

Research has demonstrated that PPG exhibits agonist activity across the group III mGluR subtypes, albeit with varying potencies. It shows high selectivity for mGluR8a and mGluR4a. Specifically, studies on recombinant human receptors have determined the half-maximal effective concentrations (EC₅₀) of (R,S)-PPG to be approximately 0.2 µM for mGluR8a, 5.2 µM for mGluR4a, and 185 µM for mGluR7b. This indicates a significantly higher preference for mGluR8 and mGluR4 over mGluR7. The activation of mGluR4 by PPG has been shown to be neuroprotective against excitotoxicity. jneurosci.orgjneurosci.org In brain stem recordings, the mGluR8-selective agonist activity of PPG was effective in reducing the N3/p2 component of the field potential, further highlighting its subtype-specific actions. nih.gov

The agonist activity of this compound at group III mGluRs is stereospecific, with the (+)-enantiomer being the active form. lookchem.comjneurosci.orgjneurosci.orgresearchgate.net Pharmacological characterization at human mGluR4a and mGluR7b has confirmed that (+)-PPG is the active enantiomer. lookchem.comresearchgate.net In studies on cultured cortical cells, only the (+)-isomer of PPG demonstrated neuroprotective effects against NMDA-induced toxicity, while the (-)-isomer was inactive. jneurosci.orgjneurosci.org The EC₅₀ value for neuroprotection by (+)-PPG was found to be 4.9 µM, which closely aligns with its potency at recombinant mGluR4a. jneurosci.orgjneurosci.org Further studies on human mGluR7b showed that (+)-PPG was active with an EC₅₀ of 48 µM, whereas (-)-PPG showed no activity up to 500 µM. lookchem.com

When compared to the endogenous ligand L-glutamate and other synthetic group III agonists like L-AP4 (L-2-amino-4-phosphonobutyrate), PPG demonstrates a distinct potency profile. L-AP4 is a prototypic agonist for group III mGluRs. lookchem.com While both L-AP4 and PPG activate group III receptors, their subtype selectivities differ. For instance, PPG shows a higher selectivity for mGluR8a over mGluR4a compared to L-AP4. In functional assays, the potency of (+)-PPG at mGluR4 (EC₅₀ ≈ 4.9 µM) is comparable to that of L-AP4 in some systems. jneurosci.org However, at the mGluR7b subtype, L-AP4 is more potent than (+)-PPG. lookchem.com The potency of PPG at mGluR4 is significantly different from its potency at mGluR7 and mGluR8, highlighting its value as a tool to discriminate between these subtypes. jneurosci.org

Antagonistic Activities of this compound Analogues at mGluRs

Modifications to the this compound scaffold have yielded compounds with antagonist properties at various mGluR subtypes, providing valuable pharmacological tools to study these receptors.

(S)-α-Methyl-4-phosphonophenylglycine (MPPG) is a phenylglycine derivative that acts as a competitive antagonist at certain mGluRs. annualreviews.orgresearchgate.net While it shows antagonist activity at group II and III mGluRs, it has also been noted for its effects on group I mGluRs, particularly mGluR5. nih.gov In studies of the lateral perforant path in hippocampal slices, MPPG was found to be a potent antagonist of the group III agonist L-AP4. nih.gov It also antagonizes the actions of group II agonists. nih.gov Furthermore, MPPG has been utilized as a group III mGluR antagonist to block the effects of group III agonists on intracellular calcium concentration in photoreceptor terminals, where it blocks the action of agonists at mGluR8. pnas.org

(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) is a potent antagonist with selectivity for group II and group III mGluRs. scispace.comcaymanchem.com It has been shown to reverse the inhibition of forskolin-stimulated cyclic AMP accumulation induced by both group II and group III selective agonists. scispace.comcaymanchem.com Notably, CPPG displays an approximately 20-fold selectivity for group III over group II mGlu receptors. scispace.com In rat cerebrocortical slices, the IC₅₀ values for CPPG in reversing the effects of the group III agonist L-AP4 and the group II agonist L-CCG-1 were 2.2 nM and 46.2 nM, respectively. scispace.comcaymanchem.com This compound has been instrumental in studies demonstrating the involvement of group III mGluRs in phenomena such as NMDA receptor-independent long-term potentiation in the hippocampus. physiology.org

Data Tables

Table 1: Agonist Activity of this compound (PPG) and its Enantiomers at Group III mGluR Subtypes

CompoundReceptor SubtypeEC₅₀ (µM)Reference
(R,S)-PPGhmGluR8a0.2
(R,S)-PPGhmGluR4a5.2
(R,S)-PPGhmGluR7b185
(+)-PPGhmGluR4a4.9 jneurosci.orgjneurosci.org
(+)-PPGhmGluR7b48 lookchem.com
(-)-PPGhmGluR4aInactive jneurosci.orgjneurosci.org
(-)-PPGhmGluR7bInactive lookchem.com

Table 2: Antagonist Activity of this compound Analogues

CompoundActivityTarget ReceptorsIC₅₀ (nM)Reference
(S)-MPPGAntagonistGroup II/III mGluRs- nih.gov
(RS)-CPPGAntagonistGroup III mGluRs (vs. L-AP4)2.2 scispace.comcaymanchem.com
(RS)-CPPGAntagonistGroup II mGluRs (vs. L-CCG-1)46.2 scispace.comcaymanchem.com

Selectivity Profiles of this compound Analogues across mGluR Groups (I, II, III)

The (R,S)-enantiomer of this compound ((R,S)-PPG) is a potent and selective orthosteric agonist for group III metabotropic glutamate receptors. nih.gov Its activity is most pronounced at mGluR8a and mGluR4a, with significantly weaker effects at mGluR7b. nih.gov Specifically, in cell lines expressing human mGluRs, (R,S)-PPG displayed EC₅₀ values of 0.2 µM at hmGluR8a and 5.2 µM at hmGluR4a. nih.gov Its potency at hmGluR7b was substantially lower, with an EC₅₀ of 185 µM. nih.gov For group I and II receptors, (R,S)-PPG showed minimal activity, with EC₅₀ and IC₅₀ values at or above 200 µM. nih.gov This profile indicates a remarkable selectivity for certain members of the group III family, particularly mGluR8. nih.gov

Analogues of 4-PPG have been developed that exhibit distinct selectivity profiles, often acting as antagonists.

(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) : This analogue is a potent antagonist with selectivity for group II and group III mGluRs. nih.govnih.gov It shows a 20-fold greater selectivity for group III over group II receptors. nih.govnih.gov In contrast, CPPG is a very weak antagonist at group I mGluRs. nih.govnih.gov

(RS)-α-Methyl-4-phosphonophenylglycine (MPPG) : MPPG acts as a competitive antagonist at group II and III mGluRs. annualreviews.orgnih.govuni-regensburg.de Along with other derivatives like (RS)-α-methyl-4-sulphonophenylglycine (MSPG) and (RS)-α-methyl-4-tetrazolylphenylglycine (MTPG), MPPG shows potent and selective antagonism at receptors negatively coupled to adenylyl cyclase, while having weak or no effect on group I receptors linked to phosphoinositide hydrolysis. nih.gov

CompoundReceptor Target(s)ActivityPotency (EC₅₀/IC₅₀/K_B)Selectivity
(R,S)-4-Phosphonophenylglycine (PPG) hmGluR8aAgonistEC₅₀: 0.2 µM nih.govHighly selective for Group III (mGluR8 > mGluR4 > mGluR6 >> mGluR7). nih.gov Inactive at Group I & II mGluRs. nih.gov
hmGluR4aAgonistEC₅₀: 5.2 µM nih.gov
hmGluR6AgonistEC₅₀: 4.7 µM nih.gov
hmGluR7bAgonistEC₅₀: 185 µM nih.gov
(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) Group III mGluRs (L-AP4 sensitive)AntagonistIC₅₀: 2.2 nM nih.govnih.govcaymanchem.comPotent Group II/III antagonist, with 20-fold selectivity for Group III. nih.govnih.gov Weak antagonist at Group I. nih.govnih.gov
Group II mGluRs (L-CCG-1 sensitive)AntagonistIC₅₀: 46.2 nM nih.govnih.govcaymanchem.com
Group I mGluRs ((1S,3R)-ACPD sensitive)AntagonistK_B: 0.65 mM nih.govnih.gov
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG) Group II/III mGluRsAntagonist-Selective antagonist for Group II/III vs. Group I. nih.govplymouth.ac.uk

Receptor Binding Affinity Studies and Radioligand Profiling

Radioligand binding studies have been crucial in delineating the affinity and selectivity of this compound derivatives. The tritiated version of CPPG, [³H]CPPG, has proven to be a valuable tool. Studies using membranes from human embryonic kidney (HEK) cells expressing individual rat mGluR subtypes demonstrated that [³H]CPPG has a remarkable selectivity for mGluR8a. nih.govresearchgate.net At a concentration of 20 nM, significant specific binding of [³H]CPPG was observed only in membranes containing mGluR8a, with no specific binding to any other mGluR subtype. nih.govresearchgate.net The affinity constant (K_D) for [³H]CPPG binding to mGluR8a was calculated to be 183 nM. nih.govresearchgate.net

Competition binding assays using [³H]CPPG further refined the pharmacological profile. These experiments revealed that other phosphono-substituted phenylglycine compounds, including unlabeled CPPG, MPPG, and (R,S)-PPG, were the most potent inhibitors of [³H]CPPG binding to mGluR8a. nih.govresearchgate.net In contrast, non-phosphonated ligands like L-glutamate were substantially less potent. nih.govresearchgate.net

For comparison, the binding profile of the classic group III agonist radioligand, [³H]L-AP4, was also characterized across all eight mGluR subtypes. At a 30 nM concentration, [³H]L-AP4 specifically bound to mGluR4a and mGluR8a, but not to mGluR6 or mGluR7a within group III. nih.govresearchgate.net No specific binding was detected for group I or group II receptors. nih.govresearchgate.net These results highlight that both [³H]L-AP4 and [³H]CPPG can be used as selective radioprobes for group III mGluRs and that the phenylglycine structure is key for high-affinity binding, particularly at the mGluR8 subtype. nih.govresearchgate.net

Functional Assays of Receptor Activation and Inhibition

Effects on Adenylyl Cyclase Activity and cAMP Accumulation

Functional assays measuring the inhibition of adenylyl cyclase are standard for characterizing ligands acting at group II and III mGluRs. As a selective group III agonist, (R,S)-PPG effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing these receptors. physiology.orgdiabetesjournals.org This inhibitory action is a hallmark of Gαi-coupled receptor activation. nih.govdiabetesjournals.org For instance, in isolated pancreatic islets, both (R,S)-PPG and another group III agonist, DCPG, significantly inhibited forskolin-induced cAMP production, an effect that correlated with the inhibition of glucagon (B607659) secretion. physiology.orgdiabetesjournals.org

The antagonist properties of 4-PPG analogues are clearly demonstrated in this assay. (RS)-CPPG potently reverses the inhibition of forskolin-stimulated cAMP accumulation that is induced by group II or group III agonists. nih.govnih.gov It antagonized the effect of the group III-selective agonist L-AP4 with an IC₅₀ value of 2.2 nM and the group II-selective agonist L-CCG-1 with an IC₅₀ of 46.2 nM. nih.govnih.govcaymanchem.com Similarly, MPPG and related analogues have been shown to be potent antagonists of the cAMP inhibition mediated by L-AP4 and L-CCG-1 in adult rat cortex slices. nih.gov These findings confirm that these phenylglycine derivatives act as functional antagonists at the adenylyl cyclase-linked mGluRs.

Modulation of Phosphoinositide Hydrolysis

Group I mGluRs signal through the activation of phospholipase C and subsequent hydrolysis of phosphoinositides (PI), a pathway distinct from that of group II and III receptors. nih.govresearchgate.net The selectivity of this compound and its analogues is underscored by their general lack of activity at these receptors.

(RS)-CPPG acts as only a very weak antagonist against group I mGluR-mediated PI hydrolysis. nih.govnih.gov In neonatal rat cortical slices, it antagonized the PI hydrolysis stimulated by the non-selective agonist (1S,3R)-ACPD with a K_B value in the high micromolar to millimolar range (0.65 mM). nih.govnih.govbiocrick.com Furthermore, at a concentration of 100 µM, (RS)-CPPG had no effect on L-quisqualate-stimulated PI hydrolysis in cultured cerebellar granule cells, demonstrating its negligible activity at group I receptors in this system. nih.govnih.govbiocrick.com Other analogues, including MPPG, MSPG, and MTPG, also show weak to no antagonism at mGluRs coupled to PI hydrolysis, reinforcing their selectivity for the adenylyl cyclase-linked group II and III receptors. nih.gov

Comparative Pharmacology with Other Excitatory Amino Acid Ligands

The pharmacological profile of this compound and its derivatives is best understood in comparison to other key excitatory amino acid (EAA) ligands.

Versus L-AP4 : L-2-amino-4-phosphonobutyrate (L-AP4) is the archetypal selective agonist for group III mGluRs. researchgate.netguidetopharmacology.org While both (R,S)-PPG and L-AP4 are group III agonists, PPG shows superior selectivity for mGluR8a over mGluR4a compared to L-AP4. nih.gov The antagonist (RS)-CPPG potently blocks the functional effects of L-AP4. nih.govnih.gov

Versus L-SOP : Compared to L-serine-O-phosphate (L-SOP), another group III agonist, (R,S)-PPG demonstrates a different selectivity profile, notably its high potency at mGluR8a.

Versus (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-1) : L-CCG-1 is a potent group II mGluR agonist. nih.govnih.gov The ability of antagonists like (RS)-CPPG to potently reverse the cAMP inhibition caused by L-CCG-1 highlights their activity at group II receptors, although CPPG is more selective for group III. nih.govnih.gov

Versus (1S,3R)-ACPD : (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is a broad-spectrum mGluR agonist that potently activates group I receptors. nih.govresearchgate.net The very weak antagonism of ACPD-stimulated PI hydrolysis by (RS)-CPPG clearly distinguishes its pharmacology from that of group I selective antagonists. nih.govnih.gov

Versus Phenylglycine Antagonists : Within the phenylglycine class, substitution at the alpha-carbon dramatically influences activity. The α-methyl group in MPPG and the α-cyclopropyl group in CPPG confer potent group II/III antagonist properties, contrasting with the agonist activity of PPG itself. nih.govnih.govnih.gov

Versus LY341495 : This compound is a highly potent and widely used competitive antagonist that blocks group II mGluRs at low nanomolar concentrations and other mGluRs, including group III, at higher concentrations. ed.ac.ukdiabetesjournals.orgguidetopharmacology.org The selectivity profile of PPG analogues like CPPG, which favors group III over group II, provides a useful complementary tool to ligands like LY341495 for differentiating receptor function. nih.gov

Molecular Interactions and Structure Activity Relationships of 4 Phosphonophenylglycine

Ligand Binding Site Analysis within mGluR Extracellular Amino Terminal Domains (ATDs)

The binding of 4-Phosphonophenylglycine (PPG) occurs within the large, bilobed extracellular amino terminal domain (ATD) of metabotropic glutamate (B1630785) receptors, a structure often likened to a Venus flytrap. annualreviews.orgosti.gov This domain is composed of two globular lobes, LB1 and LB2, that form a cleft where orthosteric ligands like PPG bind. annualreviews.orguni-regensburg.de

Computational models and comparative analyses indicate that the glycine (B1666218) portion of this compound, which includes its α-amino and α-carboxyl groups, anchors to the receptor in a highly conserved manner across various mGluR subtypes. acs.orgnih.govresearchgate.net This binding pattern mimics that of the endogenous agonist, L-glutamate. The interactions involve a network of specific amino acid residues within the binding pocket that are conserved among mGluRs. pnas.org These residues include Arginine, Serine, Threonine, Tyrosine, and Aspartate, which form electrostatic interactions with the core amino acid structure of the ligand. pnas.org This conserved binding mechanism for the glycine moiety is a common feature for orthosteric ligands acting at mGluRs. acs.org

While the glycine core binds to a conserved region, the distal phosphonate (B1237965) group of this compound extends into a less conserved area of the binding cleft, which is critical for its receptor selectivity. acs.orgnih.govresearchgate.net This acidic functional group engages in group-specific interactions that differentiate group III mGluRs from groups I and II. nih.govresearchgate.net It is hypothesized that for high-affinity binding of phosphonate-containing compounds like PPG to group III receptors, an additional positively charged residue within the binding pocket is necessary. scholaris.ca For instance, studies suggest that an arginine residue in the binding site may form an electrostatic interaction with the γ-phosphonate group. scholaris.ca

The (R,S)-enantiomer of PPG demonstrates clear selectivity for group III mGluRs, with a particular preference for certain subtypes within this group. nih.gov It is a potent agonist at human mGluR8a and mGluR4a, with significantly weaker activity at mGluR7b. nih.gov This highlights the crucial role of the phosphonate group's interactions in determining not only group selectivity but also subtype preference.

Agonist Potency of (R,S)-4-Phosphonophenylglycine at Human Group III mGluR Subtypes
Receptor SubtypeEC₅₀ (µM)
hmGluR8a0.2 ± 0.1
hmGluR64.7 ± 0.9
hmGluR4a5.2 ± 0.7
hmGluR7b185 ± 42

Data sourced from: nih.gov

Molecular Docking and Computational Modeling Studies of this compound-Receptor Complexes

Molecular docking and computational modeling have been instrumental in elucidating the binding mode of this compound. acs.orgnih.gov These studies have docked PPG into the binding sites of mGluR subtypes, particularly mGluR4, in the closed conformation of the extracellular domain. acs.orgnih.govresearchgate.net The models generated from these studies corroborate experimental findings, showing a conserved binding pattern for the glycine moiety and specific interactions for the distal phosphonate group that contribute to selectivity. nih.govresearchgate.net

These computational approaches often rely on homology modeling, using the known crystal structures of other mGluR ATDs (like mGluR1) as templates. annualreviews.orgosti.gov The resulting models of the 4-PPG-receptor complex support the hypothesis that the stabilization of a closed state of the ATD is a key step in the activation of mGluRs by agonists. acs.orgnih.gov The insights gained from these models are crucial for understanding the structural basis of its potency and for the rational design of new, even more selective group III mGluR ligands.

Conformational Dynamics of mGluR Activation Induced by this compound

The activation of metabotropic glutamate receptors by an agonist like this compound involves a significant conformational change in the receptor's structure. scholaris.ca The ATD operates as a "Venus flytrap," existing in a dynamic equilibrium between an open and a closed conformation. scholaris.ca The binding of an agonist within the cleft between the two lobes of the ATD induces and stabilizes the closed conformation. acs.orgnih.govresearchgate.net

This closure of the ATD traps the ligand within the binding domain. scholaris.ca This movement is then transmitted through the cysteine-rich region that links the ATD to the seven-transmembrane (7-TM) domain. scholaris.ca The rearrangement of the 7-TM helices subsequently exposes intracellular loops, allowing for the binding and activation of G-proteins, which initiates the downstream signaling cascade. scholaris.ca Therefore, the ability of 4-PPG to effectively induce and stabilize this closed, active conformation is fundamental to its function as an agonist. acs.orgnih.gov

Structure-Activity Relationships (SAR) of this compound and its Derivatives

The structure-activity relationships (SAR) for phenylglycine derivatives at mGluRs demonstrate that small chemical modifications can lead to profound changes in pharmacological activity. A key finding is that the introduction of a small substituent, such as a methyl or cyclopropyl (B3062369) group, at the α-carbon of this compound converts the molecule from an agonist to a potent and selective antagonist of group III mGluRs. tandfonline.comnih.gov For example, (RS)-α-Methyl-4-phosphonophenylglycine (MPPG) and (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG) are well-characterized group III mGluR antagonists. tandfonline.comnih.govnih.gov

Structure-Activity Relationships of Phenylglycine Derivatives
Compound Nameα-SubstituentPharmacological Activity
This compound (PPG)-HGroup III Agonist nih.gov
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)-CH₃Group III Antagonist annualreviews.orgtandfonline.com
(RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG)-CyclopropylGroup II/III Antagonist nih.govnih.gov

This dramatic shift in activity suggests that the space around the α-carbon is sterically sensitive and that adding bulk in this position prevents the conformational change required for receptor activation, instead favoring an inactive state.

The interaction of this compound with the chiral binding pocket of mGluRs is highly dependent on its stereochemistry. The enantiomer (+)-4-Phosphonophenylglycine, also referred to as the (S)-enantiomer, is recognized as the active agonist form. researchgate.netuni-regensburg.de This stereoselectivity is a hallmark of ligand-receptor interactions, where the precise three-dimensional arrangement of functional groups is essential for optimal binding and efficacy. While many studies utilize the racemic mixture (R,S)-PPG, it is the (S)-enantiomer that is responsible for the agonistic activity at group III mGluRs. researchgate.netnih.gov This underscores the importance of stereochemistry in the design and evaluation of mGluR ligands, as the different spatial arrangements of the enantiomers dictate how they fit into the receptor's binding site and whether they stabilize an active or inactive receptor conformation.

Impact of Substituent Modifications on the Pharmacological Profile

The pharmacological profile of this compound (PPG) is significantly influenced by modifications to its core structure. Alterations to the alpha-carbon, the phenyl ring, and the phosphonate group can modulate the compound's potency, selectivity, and its functional activity as either an agonist or antagonist at metabotropic glutamate receptor (mGluR) subtypes.

Substitution at the alpha-carbon of the glycine moiety has been a key area of investigation. The introduction of a methyl group at this position, creating (RS)-α-Methyl-4-phosphonophenylglycine (MPPG), leads to a notable shift in pharmacological activity. While the parent compound, (R,S)-4-phosphonophenylglycine, acts as a potent and selective agonist for group III mGluRs, MPPG has been identified as an antagonist of these same receptors. scispace.com This highlights the critical role of the alpha-substituent in determining the nature of the ligand-receptor interaction.

Further modifications to the phenyl ring of α-methyl-4-phosphonophenylglycine have been explored to refine its antagonist properties. A study investigating derivatives with substitutions at the 3-position of the phenyl ring revealed that these modifications can produce potent and selective antagonists for group III mGluRs. Specifically, the introduction of chloro, methoxy, and methyl groups resulted in compounds with significant antagonist activity at (S)-AP4 sensitive receptors in the spinal cord. researchgate.net

The following table summarizes the antagonist activity of these substituted phenylglycine derivatives:

CompoundSubstitutionApparent K(D) (μM) at (S)-AP4 sensitive receptors
(RS)-α-methyl-3-chloro-4-phosphonophenylglycine (UBP1110)3-chloro7.4 ± 2.3
(RS)-α-methyl-3-methoxy-4-phosphonophenylglycine (UBP1111)3-methoxy5.4 ± 0.6
(RS)-α-methyl-3-methyl-4-phosphonophenylglycine (UBP1112)3-methyl5.1 ± 0.3

These findings demonstrate that the electronic and steric properties of substituents on the phenyl ring can fine-tune the antagonist potency of α-methylated this compound analogs. The data suggests that smaller, electron-donating or weakly electron-withdrawing groups at the 3-position are well-tolerated and can enhance antagonist activity. researchgate.net

The stereochemistry of this compound is also a critical determinant of its activity. Research has shown that the (+)-enantiomer of PPG is the active form at group III metabotropic glutamate receptors, specifically at hmGluR4a and hmGluR7b. nih.gov This stereoselectivity underscores the precise three-dimensional arrangement required for effective binding and activation of these receptors.

Neurobiological and Physiological Effects of 4 Phosphonophenylglycine

Modulation of Synaptic Neurotransmission

4-Phosphonophenylglycine exerts a significant influence on the communication between neurons by modulating the release of neurotransmitters and altering the postsynaptic response. Its actions are primarily mediated through the activation of group III mGluRs, which are strategically located to regulate synaptic efficiency.

Presynaptic Inhibition of Neurotransmitter Release (e.g., Glutamate)

One of the most well-characterized effects of 4-PPG is its ability to suppress the release of neurotransmitters from presynaptic terminals, a process known as presynaptic inhibition. This inhibitory action is a hallmark of group III mGluR activation. These receptors are often found on the axon terminals of neurons and function as autoreceptors, sensing the concentration of glutamate (B1630785) in the synaptic cleft and, in a negative feedback loop, reducing further release.

Research has shown that group III mGluRs, when activated by agonists such as 4-PPG, are involved in the presynaptic inhibition of neurotransmitter release, which is thought to be a mechanism for modulating the neurotoxicity of excitatory amino acids. nih.gov This effect is particularly prominent at glutamatergic synapses, where 4-PPG can decrease the probability of glutamate-containing vesicles fusing with the presynaptic membrane in response to an action potential. The precise molecular mechanism involves the G-protein-mediated pathways discussed in subsequent sections, which ultimately lead to a reduction in the influx of calcium ions necessary for vesicular release.

Effects on Field Excitatory Postsynaptic Potentials (fEPSP)

The presynaptic inhibition of glutamate release by this compound directly impacts the postsynaptic response. The field excitatory postsynaptic potential (fEPSP) is a measure of the strength of synaptic transmission in a population of neurons. By reducing the amount of glutamate released into the synapse, 4-PPG consequently diminishes the magnitude of the fEPSP.

Studies conducted in hippocampal slices have demonstrated the effects of compounds acting on mGluRs on synaptic activity. For instance, in models of hypoxia/hypoglycemia in acutely isolated hippocampal slices, (R,S)-4-phosphonophenylglycine has been shown to lead to an improved recovery of the population spike amplitude, an electrophysiological measure related to the coordinated firing of neurons and influenced by excitatory postsynaptic potentials. nih.gov This suggests that by dampening excessive excitatory transmission, 4-PPG can have a stabilizing effect on neuronal circuits, particularly under conditions of metabolic stress.

Regulation of Intracellular Signaling Pathways

The effects of this compound on synaptic transmission are a direct consequence of its ability to modulate intracellular signaling cascades. Upon binding to group III mGluRs, 4-PPG initiates a series of molecular events within the neuron that alter its physiological state.

G-Protein Coupling and Downstream Signaling Cascade Alterations

Group III metabotropic glutamate receptors, the primary targets of 4-PPG, are G-protein coupled receptors (GPCRs). Specifically, they are coupled to inhibitory G-proteins of the Gi/o family. The activation of these receptors by 4-PPG leads to the dissociation of the G-protein subunits (α and βγ).

The activated α subunit of the Gi/o protein directly inhibits the enzyme adenylyl cyclase. nih.govscispace.comdoi.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govscispace.comdoi.org A reduction in cAMP levels has widespread consequences for the cell, as cAMP is a crucial regulator of protein kinase A (PKA). By suppressing the cAMP-PKA pathway, 4-PPG can modulate the phosphorylation state and activity of various proteins involved in neurotransmitter release and neuronal excitability, including ion channels and components of the synaptic vesicle release machinery.

Receptor TargetG-Protein SubtypePrimary EffectorSecond Messenger
Group III mGluRsGi/oAdenylyl Cyclase↓ cAMP

Modulation of Intracellular Calcium Concentrations ([Ca2+]i)

A key mechanism through which this compound exerts its presynaptic inhibitory effects is by modulating the concentration of intracellular calcium ([Ca2+]i) within the axon terminal. The influx of Ca2+ through voltage-gated calcium channels (VGCCs) is the direct trigger for neurotransmitter vesicle fusion and release.

Activation of group III mGluRs by 4-PPG can lead to the inhibition of VGCCs, thereby reducing the influx of Ca2+ upon the arrival of an action potential. This effect is mediated by the βγ subunits of the dissociated Gi/o protein, which can directly interact with and inhibit the function of certain types of VGCCs, particularly N-type and P/Q-type channels, which are prominently located at presynaptic terminals. This reduction in the presynaptic calcium transient is a primary contributor to the observed decrease in neurotransmitter release.

Effects on Neuronal Excitability and Network Activity

This reduction in excitability is consistent with the observed anticonvulsive and neuroprotective properties of (R,S)-4-phosphonophenylglycine. nih.govnih.gov In experimental models, 4-PPG has been shown to protect neurons from excitotoxic damage, which is caused by excessive stimulation by excitatory amino acids. nih.govnih.gov Furthermore, its ability to act as an anticonvulsant in animal models of epilepsy underscores its capacity to suppress hyperexcitable neuronal activity and prevent the spread of seizure-like discharges within neural networks. nih.gov The improved recovery of population spike amplitude in hippocampal slices after injury, as mentioned earlier, further supports the role of 4-PPG in stabilizing network function and reducing pathological excitability. nih.gov

Role as an Autoreceptor Ligand in Specific Neural Circuits (e.g., Photoreceptor Synapses)

In specialized neural circuits such as the retina, precise regulation of neurotransmitter release is crucial for sensory processing. Group III metabotropic glutamate receptors (mGluRs) play a significant role in this modulation, often acting as autoreceptors on presynaptic terminals to inhibit excessive glutamate release. Specifically, at the photoreceptor presynaptic terminal, the mGluR8a receptor has been identified as a key autoreceptor for glutamate. windows.net The activation of these presynaptic mGluRs can initiate a negative feedback loop that reduces neurotransmitter release, thereby protecting postsynaptic neurons from potential excitotoxicity. windows.net

(R,S)-4-phosphonophenylglycine ((R,S)-PPG) is a potent and selective agonist for group III mGluRs, with a particularly high affinity for the mGluR8a subtype. nih.gov Research has shown that activation of mGluR8 by selective agonists reduces glutamate release from bipolar cell terminals. nih.gov This mechanism suggests that in photoreceptor synapses, this compound would bind to presynaptic mGluR8a, initiating a signaling cascade that reduces calcium influx and subsequently decreases the release of glutamate into the synaptic cleft. windows.net This function is critical for modulating the first step in visual signal transmission and has led to mGluR8a being termed the "sunglass of the eye". windows.net

Receptor SubtypeLocation in Photoreceptor SynapseRoleEffect of this compound Binding
mGluR8a Presynaptic terminal of rod and cone photoreceptorsAutoreceptorActivation leads to reduced glutamate release

Impact on Cell Viability and Apoptosis in Neuronal and Non-Neuronal Brain Cells

This compound (PPG), as a selective group III mGluR agonist, demonstrates significant neuroprotective effects by modulating neuronal viability and inhibiting apoptotic pathways, particularly in the context of excitotoxicity. nih.govnih.gov Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. mdpi.com This is often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. nih.gov

Studies on cultured cortical neurons have shown that (R,S)-PPG provides protection against neurotoxicity induced by a toxic pulse of NMDA. nih.gov The protective effect of (R,S)-PPG was reversed by a group III mGluR antagonist, confirming its mechanism of action through these receptors. nih.gov The EC50 value for this neuroprotective effect was measured at 12 μM. nih.gov Furthermore, (R,S)-PPG has been shown to protect against striatal lesions induced by NMDA and quinolinic acid in rats. nih.gov These findings highlight the potential of group III mGluR agonists like this compound as therapeutic agents against neuronal damage that is primarily mediated by excitotoxicity. nih.gov

Microglial Cell Activation and Neuroprotective Pathways

Microglia, the resident immune cells of the central nervous system, play a dual role in neuroinflammation; their overactivation can lead to the release of neurotoxic substances. nih.govmdpi.com Group III mGluRs, including mGlu4, mGlu6, and mGlu8, are expressed on microglial cells. nih.gov Activation of these receptors by agonists such as (R,S)-phosphonophenylglycine (RS-PPG) can modulate microglial activity and reduce their neurotoxic potential. nih.gov

Research has demonstrated that treatment with RS-PPG can reduce the reactivity of microglia when they are activated by inflammatory agents like lipopolysaccharide (LPS) or chromogranin A (CGA). nih.gov This modulation of microglial activation is a key component of the neuroprotective pathway. Specifically, RS-PPG treatment of microglia was found to reduce their neurotoxicity following stimulation with LPS or CGA. nih.gov The activation of group III mGluRs on microglia inhibits the production of stable neurotoxins, thereby protecting neurons from damage. nih.gov Interestingly, while these agonists cause a mild activation of microglia, this activation is not neurotoxic and does not induce apoptosis in the microglial cells themselves. nih.gov This selective modulation suggests a therapeutic potential for targeting microglial group III mGluRs in neuroinflammatory conditions. nih.gov

Microglial ActivatorEffect of RS-PPG on Microglial ReactivityEffect of RS-PPG on Microglia-Induced Neurotoxicity
Lipopolysaccharide (LPS) ReducedReduced
Chromogranin A (CGA) ReducedReduced
Amyloid β peptide 25-35 (Aβ25-35) ReducedNot significantly reduced

Oligodendrocyte Maturation and Survival

Oligodendrocytes are responsible for producing myelin in the central nervous system, and their maturation and survival are critical for proper neural function. frontiersin.org The generation of new oligodendrocytes is often inefficient, with a significant portion of premyelinating oligodendrocytes being lost to apoptosis. frontiersin.org Group III mGluRs, particularly mGluR4, are expressed in oligodendrocyte lineage cells, including astrocytes and immature oligodendrocytes. researchgate.net

The modulation of these receptors can influence oligodendrocyte fate. The mGluR4 receptor agonist L-2-Amino-4-phosphonobutyrate (L-AP4) has been shown to promote the survival of oligodendrocytes under excitotoxic conditions, an effect that is dependent on the presence of astrocytes. researchgate.net This protective effect can be prevented by pretreatment with an mGluR4 receptor antagonist, cyclopropyl-4-phosphonophenylglycine (CPPG), a derivative of this compound. researchgate.net This indicates that blocking group III mGluR activity with CPPG negates the survival-promoting signals mediated by mGluR4 activation. researchgate.net The protective signaling from astrocytes to oligodendrocytes involves the release of transforming growth factor β (TGF-β). researchgate.net Therefore, while agonists of these receptors can enhance oligodendrocyte survival, antagonists like CPPG can interfere with these protective pathways.

CompoundClassTarget ReceptorEffect on Kainate-Induced Oligodendrocyte Death (in the presence of astrocytes)
L-AP4 Group III mGluR AgonistmGluR4Reduces oligodendrocyte death
PHCCC mGluR4 Positive Allosteric ModulatormGluR4Mimics the protective effect of L-AP4
CPPG mGluR4 AntagonistmGluR4Prevents the protective effect of L-AP4

Astrocytic Modulation of Synaptic Transmission

Astrocytes are now recognized as active participants in synaptic function, forming a "tripartite synapse" with presynaptic and postsynaptic neurons. nih.gov They can modulate synaptic transmission by releasing chemical messengers, known as gliotransmitters, which can act on neuronal receptors. nih.govfrontiersin.org An elevation in intracellular calcium within astrocytes can trigger the release of glutamate, which in turn can activate presynaptic metabotropic glutamate receptors, leading to a reduction in both excitatory and inhibitory synaptic transmission. nih.gov

Group II and III mGluRs are key targets for astrocyte-derived glutamate. nih.gov The compound (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), a potent and selective antagonist of group II/III mGluRs, is a valuable tool for studying these interactions. nih.govtocris.com With a high selectivity for group III receptors, CPPG can be used to block the effects of astrocyte-released glutamate on presynaptic terminals. tocris.com By applying CPPG, researchers can demonstrate that the astrocyte-induced reduction in synaptic transmission is indeed mediated by these specific mGluRs. nih.gov This astrocytic modulation is a crucial mechanism for fine-tuning neural circuit activity, and its disruption can have significant consequences for synaptic plasticity and information processing. plos.orgfrontiersin.org

Therapeutic Potential and Preclinical Evaluation of 4 Phosphonophenylglycine and Its Analogues

Neuroprotective Efficacy in Models of Neurological Damage

4-Phosphonophenylglycine (PPG), particularly the racemic form (R,S)-PPG, has been identified as a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov These receptors are implicated in modulating neurotransmitter release, and their activation is a key strategy for neuroprotection. nih.govnih.gov Preclinical studies have explored the efficacy of (R,S)-PPG in various models of neurological damage, focusing on its ability to counteract excitotoxicity and ischemia-induced injury.

Protection against Excitotoxicity (e.g., N-Methyl-D-Aspartate-induced damage)

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key factor in many neurological disorders. mdpi.com The over-activation of N-methyl-D-aspartate (NMDA) receptors is a primary driver of excitotoxic neuronal death. rjsocmed.comynu.edu.cn Research has demonstrated that (R,S)-PPG offers significant neuroprotection in models of excitotoxicity.

In preclinical rat models, (R,S)-PPG protected against striatal lesions induced by both N-methyl-D-aspartate and quinolinic acid. nih.gov Further studies confirmed pronounced neuroprotective effects of (R,S)-PPG in a model of quinolinic acid-induced striatal lesions in rats. nih.govresearchgate.net The mechanism underlying this protection is attributed to its function as a group III mGluR agonist, which can presynaptically inhibit the release of glutamate. nih.gov By reducing excessive glutamate, (R,S)-PPG mitigates the overstimulation of NMDA receptors, thus preventing the cascade of events that leads to neuronal death. nih.gov

Table 1: Neuroprotective Effects of (R,S)-PPG in Excitotoxicity Models
ModelCompoundObserved EffectReference
N-methyl-D-aspartate-induced striatal lesions in rats(R,S)-PPGProtection against lesions nih.gov
Quinolinic acid-induced striatal lesions in rats(R,S)-PPGPronounced neuroprotection nih.govnih.gov
Excitotoxic neuronal death in culture(R,S)-PPGProtective against cell death researchgate.net

Role in Ischemia-Induced Brain Damage

The potential of this compound in mitigating ischemia-induced brain damage has yielded more complex results. Cerebral ischemia, characterized by insufficient blood flow to the brain, triggers a cascade of detrimental events, including excitotoxicity. frontiersin.org While the neuroprotective effects of (R,S)-PPG against pure excitotoxicity are clear, its efficacy in broader ischemic models is less consistent.

Studies evaluating (R,S)-PPG in models of focal cerebral ischemia in mice and global cerebral ischemia in gerbils and rats found no significant influence on the extent of neuronal damage. nih.govresearchgate.net This suggests that while excitotoxicity is a component of ischemic injury, other pathological mechanisms at play may not be addressed by group III mGluR agonism alone. nih.gov

However, in a model of hypoxia/hypoglycemia in acutely isolated hippocampal slices, (R,S)-PPG did lead to an improved recovery of population spike amplitude. nih.govresearchgate.net This finding suggests that group III mGluR agonists like (R,S)-PPG might be more effective against damage primarily mediated by excitotoxicity, which is a predominant factor in the early stages after an ischemic event, rather than against the delayed neuronal death characteristic of ischemia. nih.gov Early research indicated that (R,S)-PPG had no significant effect on neuronal damage in focal and global cerebral ischemia models, though other group III mGluR agonists have since shown protective effects. frontiersin.org

Anticonvulsant Properties in Epilepsy Models

The role of group III mGluRs in modulating neuronal excitability has made them an attractive target for the development of novel antiepileptic drugs. nih.gov (R,S)-4-phosphonophenylglycine has demonstrated significant anticonvulsant properties in various preclinical epilepsy models. nih.gov

In a key study using sound-induced seizures in DBA/2 mice, intracerebroventricular administration of (R,S)-PPG was shown to abolish both tonic and clonic seizures. nih.gov The protection was rapid and sustained, with complete protection lasting for 4 hours. nih.gov This effect was significantly more potent and longer-lasting than that of L-Serine-O-phosphate, another group III agonist. nih.gov Furthermore, in genetically epilepsy-prone rats, bilateral administration of (R,S)-PPG into the inferior colliculus blocked sound-induced seizures. nih.gov (R,S)-PPG was also found to be anticonvulsive in the maximal electroshock model in mice. nih.gov An important finding was that, unlike some other group III mGluR agonists, (R,S)-PPG did not show any proconvulsive effects at high doses. nih.gov These findings collectively suggest that the mGluR8 receptor, for which (R,S)-PPG shows a preference, is a promising target for new antiepileptic therapies. nih.gov

Table 2: Anticonvulsant Activity of (R,S)-PPG in Preclinical Models
Epilepsy ModelAnimalObserved Effect of (R,S)-PPGReference
Sound-induced seizures (tonic and clonic)DBA/2 miceAbolished seizures; protection complete for 4 hours nih.gov
Sound-induced seizuresGenetically epilepsy-prone ratsBlocked seizures following administration into the inferior colliculus nih.gov
Maximal electroshockMiceDemonstrated anticonvulsive effects nih.gov

Investigation in Psychiatric and Neurodevelopmental Disorders

Dysregulation of the glutamatergic system is increasingly recognized as a key factor in the pathophysiology of various psychiatric and neurodevelopmental disorders. Consequently, modulators of glutamate receptors, including group III mGluR agonists like this compound and its analogues, are being investigated for their therapeutic potential.

Schizophrenia: Targeting Group III mGluRs (mGluR4, mGluR8) for Antipsychotic Effects

Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are inhibitory receptors that modulate neurotransmitter release. nih.gov Their activation leads to the inhibition of adenylyl cyclase via Gαi/o proteins. nih.gov The localization of these receptors in key brain regions involved in psychosis has made them a target for novel antipsychotic treatments.

The development of blood-brain barrier permeable and selective ligands for group III mGluRs has enabled in vivo studies to explore their antipsychotic potential. nih.gov While (R,S)-PPG itself has been a crucial tool for preclinical research, newer analogues with improved selectivity have been developed. For instance, agonists with preferential activity for the mGluR4 receptor have shown antipsychotic-like activity in preclinical models of schizophrenia. nih.gov Similarly, compounds that act as mixed AMPA antagonists and mGluR8 agonists have also been investigated for potential antipsychotic effects. nih.gov The therapeutic rationale is that by activating these presynaptic receptors, it is possible to dampen the excessive glutamatergic and potentially dopaminergic neurotransmission implicated in schizophrenia.

Anxiety and Depression Models

The modulation of synaptic plasticity by metabotropic glutamate receptors is a critical area of investigation for anxiety and depression. dovepress.com Astrocyte-mediated regulation of glutamate is known to be involved in the potentiation of these disorders. nih.gov While preclinical research on this compound specifically in anxiety and depression models is not extensively detailed in the provided results, the broader role of group III mGluRs suggests a potential therapeutic avenue.

Animal models are crucial for screening anxiolytic and antidepressant compounds. greentech-bio.com Common models for anxiety include the elevated plus maze and the light-dark box test, which are based on the unconditioned responses of rodents to aversive environments. greentech-bio.compsychogenics.com For depression, the tail suspension test and forced swim test are widely used to measure behavioral despair. greentech-bio.com Given that group III mGluRs regulate neurotransmitter release in brain regions central to mood and emotion, such as the hippocampus and amygdala, agonists of these receptors could theoretically exert anxiolytic or antidepressant effects. dovepress.com Further research with specific group III mGluR agonists, including analogues of this compound, in these established behavioral models is warranted to explore this potential.

Pain Modulation Studies and Nocifensive Behaviors

Metabotropic glutamate receptors play a significant role in the modulation of pain signaling within the central and peripheral nervous systems. tmc.edu Glutamate is a key excitatory neurotransmitter in pain pathways, and its activity is modulated by various receptors, including mGluRs. frontiersin.org The involvement of group III mGluRs, including mGluR4, in nociception has been investigated in several preclinical pain models. frontiersin.orgmdpi.com

Preclinical studies using animal models of inflammatory and neuropathic pain have demonstrated that activation of group III mGluRs can produce antinociceptive effects. mdpi.commdpi.comembse.org For instance, systemic administration of group III mGluR agonists has been shown to ameliorate nociceptive behaviors in the formalin test and reduce thermal hyperalgesia in models of inflammation. mdpi.com The formalin test, which induces a biphasic pain response, is a widely used model to assess both acute and tonic pain. embse.org

While direct studies on this compound in pain models are less extensively documented in the initial search results, its activity as a group III mGluR agonist suggests a potential role in pain modulation. The analogue, (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), is a potent and selective antagonist of group II and III mGluRs. nih.govnih.gov The use of such antagonists has been instrumental in characterizing the role of these receptors in various physiological processes, including pain perception. The complexity of the glutamatergic system in pain processing means that the effects of modulating specific mGluR subtypes can be region-specific within the pain neuroaxis. mdpi.com

Autocrine/Paracrine Modulation in Non-Neuronal Systems

The influence of metabotropic glutamate receptors extends beyond the central nervous system to non-neuronal tissues, where they can act as autocrine or paracrine modulators. An important example of this is the regulation of hormone secretion in the pancreas.

The pancreatic islets of Langerhans are crucial for glucose homeostasis, with alpha-cells secreting glucagon (B607659) and beta-cells secreting insulin. L-glutamate is co-secreted with glucagon from alpha-cells in response to low glucose conditions. nih.govdiabetesjournals.org This released glutamate can then act on the islet cells in an autocrine or paracrine fashion.

Studies have shown that pancreatic alpha-cells express functional mGluR4. nih.govdiabetesjournals.orgbiorxiv.org Activation of this receptor by L-glutamate or specific group III mGluR agonists, such as (R,S)-phosphonophenylglycine (PPG), inhibits the secretion of glucagon. nih.govdiabetesjournals.org This inhibitory effect is dose-dependent and can be blocked by the group III mGluR antagonist (R,S)-cyclopropyl-4-phosphonophenylglycine (CPPG). nih.govdiabetesjournals.org The signaling pathway involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels. nih.govdiabetesjournals.org This suggests that L-glutamate, acting through mGluR4, forms an autoinhibitory feedback loop to regulate glucagon release from alpha-cells. nih.govdiabetesjournals.org This finding points to a novel regulatory mechanism for glucagon secretion within the pancreatic islet. diabetesjournals.org

Agonist Effect on Glucagon Secretion Antagonist Effect of Antagonist
L-glutamateInhibition(R,S)-cyclopropyl-4-phosphonophenylglycine (CPPG)Blocks inhibition
(R,S)-phosphonophenylglycine (PPG)Inhibition(R,S)-cyclopropyl-4-phosphonophenylglycine (CPPG)Blocks inhibition
(1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I)Inhibition(R,S)-cyclopropyl-4-phosphonophenylglycine (CPPG)Blocks inhibition

Challenges and Limitations in Preclinical Development of Phosphonate-Containing Ligands

The development of phosphonate-containing compounds like this compound as therapeutic agents faces several challenges, primarily related to their physicochemical properties. The phosphonate (B1237965) group is a bioisostere of the phosphate (B84403) group and can offer improved metabolic stability. nih.govfrontiersin.org However, a significant hurdle is the anionic character of the phosphonate moiety at physiological pH, which leads to poor membrane permeability. researchgate.netnih.gov This inherent property can limit the oral bioavailability and central nervous system penetration of these compounds. nih.gov

To overcome these limitations, various prodrug strategies have been developed. researchgate.netacs.org Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. researchgate.net By masking the negatively charged phosphonate group, prodrugs can enhance cell permeability. researchgate.net Upon entering the target cells, the prodrug moiety is cleaved by enzymes to release the active phosphonate-containing drug. researchgate.net

In the specific context of developing mGluR4 positive allosteric modulators, researchers have encountered challenges in the "hit-to-lead" stage of drug discovery. nih.gov This phase involves optimizing the potency, selectivity, and pharmacokinetic properties of initial "hit" compounds identified from high-throughput screening. For some mGluR4 PAMs, the structure-activity relationship (SAR) has been found to be "flat," meaning that even minor structural modifications to a promising compound can lead to a complete loss of activity. nih.govqub.ac.uk This makes the process of optimizing these molecules into viable drug candidates particularly challenging. nih.gov

Advanced Research Techniques and Methodologies Applied to 4 Phosphonophenylglycine Studies

In Vitro Experimental Paradigms

In vitro models provide controlled environments to dissect the molecular and cellular effects of 4-Phosphonophenylglycine. These paradigms are essential for initial screening, target validation, and detailed mechanistic studies.

Recombinant Cell Line Expression Systems (e.g., HEK293 cells)

Recombinant cell lines, particularly Human Embryonic Kidney 293 (HEK293) cells, are a cornerstone in the pharmacological profiling of compounds like this compound. nih.gov These cells are readily transfected to express specific receptor proteins, creating a clean system to study drug-receptor interactions without the complexity of native neuronal tissue. nih.govnih.gov HEK293 cells are favored because they are easy to culture, exhibit high transfection efficiency, and can perform the necessary post-translational modifications to produce functional mammalian proteins. nih.govresearchgate.net

In the study of this compound, researchers have utilized HEK293 cell lines engineered to express various human metabotropic glutamate (B1630785) (hmGlu) receptor subtypes. This approach allows for the precise determination of the compound's potency and selectivity. For instance, studies have measured the EC50 values of (R,S)-4-phosphonophenylglycine at different group III hmGlu receptors, demonstrating its high potency, particularly at hmGluR8a and its selectivity over group I and II mGluRs. nih.gov

Receptor Subtype Expressed in HEK293 Cells(R,S)-PPG EC50 Value (μM)Reference
hmGluR4a5.2 ± 0.7 nih.gov
hmGluR64.7 ± 0.9 nih.gov
hmGluR7b185 ± 42 nih.gov
hmGluR8a0.2 ± 0.1 nih.gov

Brain Slice Electrophysiology (e.g., Hippocampal Slices, Neonatal Rat Spinal Cord)

Brain slice electrophysiology offers a more integrated system to study synaptic function and neuronal circuitry compared to cell lines. technologynetworks.comfrontiersin.org This technique maintains the local cellular architecture, allowing for the investigation of how compounds like this compound modulate synaptic transmission and plasticity. technologynetworks.comresearchgate.net

Hippocampal slices are frequently used to assess the neuroprotective effects of pharmacological agents. In a model of hypoxia/hypoglycemia in acutely isolated hippocampal slices, (R,S)-4-phosphonophenylglycine demonstrated a positive effect by improving the recovery of population spike amplitude. nih.gov This suggests that the compound can preserve neuronal function under excitotoxic or ischemic stress conditions. nih.gov

The neonatal rat spinal cord preparation is another valuable tool, particularly for studying presynaptic receptor function. nih.gov Research on this preparation has been instrumental in characterizing the antagonist activity of various phenylglycine derivatives at presynaptic mGluRs. nih.govtocris.com For example, studies have used this model to determine the antagonist potency of compounds at L-AP4-sensitive group III mGluRs, the same class of receptors targeted by this compound. nih.gov

PreparationExperimental ModelObserved Effect of (R,S)-PPGReference
Acutely Isolated Hippocampal SlicesHypoxia/HypoglycemiaImproved recovery of population spike amplitude nih.gov
Neonatal Rat Spinal CordModulation of monosynaptic excitationUsed to test related antagonists at group III mGluRs nih.gov

Primary Neuronal and Glial Cell Culture Systems

Primary cell cultures, derived directly from rodent brain tissue, provide a model system that includes various neural cell types like neurons, astrocytes, and microglia. nih.govnih.govthermofisher.com These cultures are invaluable for studying neuroprotective effects and the complex interactions between different cell populations. nih.govresearchgate.net

In cultured cortical neurons, (R,S)-4-phosphonophenylglycine has been shown to provide protection against the neurotoxicity induced by N-methyl-D-aspartate (NMDA). nih.gov The protective effect was reversed by a group III mGluR antagonist, confirming the receptor-specific action of the compound in this primary neuronal system. nih.gov Mixed neuron-glia cultures are also employed to investigate how microglia and astrocytes contribute to neuroinflammatory responses and how compounds might modulate these interactions. mdpi.com

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the physiological and behavioral effects of a compound in a whole organism. frontiersin.org Rodent models are predominantly used to study the potential therapeutic efficacy of this compound in various pathological conditions.

Rodent Models of Neurological and Psychiatric Disorders

Rodent models that mimic aspects of human neurological and psychiatric diseases are used to test the in vivo efficacy of this compound. dntb.gov.uafrontiersin.org These models are crucial for preclinical assessment.

(R,S)-4-phosphonophenylglycine has demonstrated significant neuroprotective and anticonvulsive properties in several rodent models. nih.gov In rat models of excitotoxicity, the compound protected against striatal lesions induced by neurotoxins like quinolinic acid and NMDA. nih.govnih.gov Furthermore, it showed anticonvulsive activity in the maximal electroshock model in mice, a standard screening test for antiepileptic drugs. nih.gov The role of group III mGluRs in modulating glutamate neurotransmission also makes their agonists relevant for investigation in animal models of schizophrenia, where glutamatergic dysfunction is implicated. mdpi.comacnp.orgresearchgate.net

Animal ModelDisorder ModeledObserved Effect of (R,S)-PPGReference
Quinolinic Acid-Induced Striatal Lesions (Rat)Excitotoxicity / Huntington's DiseasePronounced neuroprotective effects nih.gov
NMDA-Induced Striatal Lesions (Rat)ExcitotoxicityNeuroprotection nih.gov
Maximal Electroshock (Mouse)Epilepsy / SeizuresAnticonvulsive activity nih.gov

Transgenic Animal Models (e.g., mGluR Knockout Mice)

Transgenic animal models, particularly knockout mice lacking specific receptor subtypes, are powerful tools for unequivocally identifying the molecular targets of a drug. mdpi.com By comparing the effects of a compound in wild-type animals versus those lacking a specific mGlu receptor, researchers can confirm the receptor's role in mediating the drug's action.

While specific studies detailing the use of this compound in mGluR knockout mice are not prominently documented in the initial search, this methodology is standard for validating the targets of mGluR ligands. For example, studies on other mGluR agonists have used mGluR2 and mGluR3 knockout mice to determine that the antipsychotic-like effects are mediated specifically through mGluR2. mdpi.com Similarly, investigating the effects of this compound in mGluR4 or mGluR8 knockout mice would be the definitive method to confirm that its neuroprotective and anticonvulsive effects are mediated through these specific group III mGlu receptor subtypes.

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are fundamental to understanding the physiological context in which this compound (PPG) operates. These methods allow for the localization of its target receptors and the analysis of potential downstream effects on gene expression.

While studies utilizing this compound directly as a probe in immunocytochemistry are not prominent, the technique has been crucial for mapping the distribution of its primary targets, the group III metabotropic glutamate receptors (mGluRs). Understanding where these receptors are located is key to interpreting the effects of PPG.

Immunocytochemical studies using subtype-specific polyclonal antibodies have successfully localized mGluR4a, a receptor for which PPG shows high affinity. In the rat and mouse basal ganglia, mGluR4a immunoreactivity is notably intense in the globus pallidus and moderate in the substantia nigra pars reticulata and entopeduncular nucleus. nih.gov Electron microscopy has confirmed that in the globus pallidus, mGluR4a is predominantly found at presynaptic sites within axonal elements. nih.gov Further evidence suggests these receptors are located on striatopallidal terminals, where they may act as presynaptic heteroreceptors to regulate GABA release. nih.gov

In the hippocampus, immunocytochemistry revealed a different distribution pattern for mGluR4a compared to other group III mGluRs. Staining with antibodies against mGluR4a showed its presence in the cell bodies and dendrites of pyramidal cells, granule cells, and various interneurons. nih.gov At the ultrastructural level, mGluR4a was found in both postsynaptic locations at glutamatergic synapses and presynaptic locations at both symmetrical (likely GABAergic) and asymmetrical (likely glutamatergic) synapses. nih.gov This suggests that in the hippocampus, mGluR4 may have both presynaptic and postsynaptic functions, a critical consideration for the actions of PPG.

Table 1: Localization of mGluR4a (a primary target for this compound) in Rodent Brain Regions via Immunocytochemistry

Brain RegionSpecific LocationSubcellular LocalizationReference
Basal Ganglia Globus PallidusPrimarily Presynaptic (Axonal Elements) nih.gov
Substantia Nigra pars reticulataModerate Staining nih.gov
Entopeduncular NucleusModerate Staining nih.gov
Hippocampus Pyramidal & Granule CellsPostsynaptic (Cell bodies, dendrites) nih.gov
Asymmetrical SynapsesPresynaptic & Postsynaptic nih.gov
Symmetrical SynapsesPresynaptic nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a snapshot of gene expression. In the context of this compound (PPG) research, RT-PCR could be employed to investigate whether activation of group III mGluRs by PPG leads to changes in the expression of genes encoding for the receptors themselves or for other downstream signaling proteins. For instance, prolonged receptor activation or blockade can sometimes lead to compensatory changes in the transcription of the receptor's gene. However, specific studies detailing the use of RT-PCR to analyze gene expression changes following treatment with this compound have not been prominently reported in the available scientific literature. Such studies would represent a valuable area for future research to understand the potential long-term cellular adaptations to PPG exposure.

Biophysical Characterization

Biophysical techniques provide high-resolution structural information, which is essential for understanding the precise mechanism of ligand-receptor interaction.

X-ray crystallography is a powerful technique that can determine the three-dimensional atomic structure of proteins and their complexes with ligands like this compound (PPG). This information is invaluable for structure-based drug design. While crystal structures for the transmembrane domains of several mGluRs, including mGluR1 and mGluR5, have been solved, a specific co-crystal structure of an mGluR with this compound bound has not been reported in the Protein Data Bank (PDB). nih.gov The existing structures, often determined in complex with other agonists or antagonists, have been instrumental as templates for computational modeling to infer how PPG might bind. nih.govbiorxiv.org The resolution of a PPG-mGluR complex would be a significant step forward, providing a definitive atomic-level view of the binding interactions and informing the design of next-generation group III mGluR agonists.

Computational and Cheminformatics Approaches

In the absence of direct crystallographic data for a PPG-receptor complex, computational methods serve as a critical tool to predict and analyze these interactions.

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the "template"). nih.govmdpi.com This approach has been applied to group III mGluRs, particularly mGluR4, due to the lack of a direct crystal structure for this specific subtype for some time. nih.gov

Researchers have constructed homology models of the mGluR4 ligand-binding domain using the crystal structures of related receptors, such as mGluR8, as templates. nih.gov These models serve as virtual platforms for molecular docking simulations to predict how ligands like PPG fit into the binding site and to identify key amino acid residues involved in the interaction. Docking simulations of (S)-4-phosphonophenylglycine into homology models of the mGlu4 receptor have been performed to understand its binding mode. These computational studies help to rationalize the activity of known ligands and guide the synthesis of new, potentially more potent or selective compounds.

Table 2: Predicted Interacting Residues in mGluR4 Homology Models

Modeling ApproachTemplate UsedKey Predicted Features of Ligand BindingReference
Homology Modeling & Virtual ScreeningmGluR8 Crystal StructureIdentification of potential active ligands for mGluR4 by correlating docking scores and binding free energies with experimental data. nih.gov
Homology Modeling & DockingNot specified in abstractDocking of (S)-4-phosphonophenylglycine into the mGlu4R binding site to analyze interactions. researchgate.net
Homology Modeling & Molecular DynamicsmGluR5 Crystal Structure (4OO9)Construction of models for multiple mGluRs to predict allosteric binding sites and residues important for ligand selectivity. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points within the target's binding site.

In a representative study focused on a series of 4-Benzyloxy Phenyl Glycine (B1666218) derivatives, a ligand-based pharmacophore model was generated to identify the crucial chemical features responsible for their inhibitory activity. The process involves aligning a set of active molecules to extract common features. The best-ranked pharmacophore hypothesis, which successfully maps the most active compounds, serves as a 3D query for screening compound libraries to find new potential ligands. frontiersin.org

A successfully generated pharmacophore model for phenylglycine derivatives might consist of several key features, as detailed in the interactive table below.

Table 1: Key Features of a Representative Phenylglycine-Based Pharmacophore Model
Feature TypeDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (A)An atom or group that can accept a hydrogen bond.Interacts with donor groups (e.g., -NH, -OH) in the receptor's active site.
Hydrogen Bond Donor (D)An atom or group that can donate a hydrogen bond.Forms hydrogen bonds with acceptor groups (e.g., C=O) in the receptor.
Aromatic Ring (R)A planar, cyclic, conjugated ring system.Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

This validated model can then be used as a filter in virtual screening campaigns to rapidly identify novel compounds from large databases that possess the desired pharmacophoric features, prioritizing them for further computational and experimental testing. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org A QSAR model takes the form of an equation that relates physicochemical properties or calculated molecular descriptors of a molecule to its activity, allowing for the prediction of potency for newly designed, unsynthesized compounds.

For a series of 4-Benzyloxy Phenyl Glycine derivatives, a 2D-QSAR model was developed to predict their inhibitory activity (IC50 values). frontiersin.org The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, electronic distribution, and physicochemical properties. Statistical methods, like multiple linear regression, are then used to build a model that best correlates a subset of these descriptors with the observed biological activity.

Key molecular descriptors identified as influential in a QSAR model for phenylglycine derivatives can include:

Topological Descriptors: Such as GATS6e and GATS5i, which relate to the geometry and atomic properties within the molecule. frontiersin.org

Quantum Chemical Descriptors: Including SpMAD_Dzp and SpMax3_Bhp, which describe electronic and conformational properties. frontiersin.org

Information Content Descriptors: Such as IC1 and IC2, which quantify the complexity and information content of the molecular structure. frontiersin.org

The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. A reliable model is crucial for accurately forecasting the activity of new chemical entities.

Table 2: Statistical Validation Parameters for a Representative Phenylglycine-Based QSAR Model
ParameterValueDescription
R² (Coefficient of Determination)> 0.6Indicates the goodness-of-fit of the model for the training set data.
Q² (Cross-validated R²)> 0.5Measures the internal predictive ability of the model using cross-validation.
R²_pred (External R²)> 0.6Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation.

A validated QSAR model serves as a powerful tool for lead optimization. It can guide medicinal chemists in modifying a lead compound, like a phenylglycine derivative, to enhance its activity by suggesting which structural modifications are likely to be beneficial. frontiersin.org

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
4-Benzyloxy Phenyl Glycine

Future Directions and Emerging Research Avenues for 4 Phosphonophenylglycine and Its Derivatives

Development of Novel Selective and Potent Ligands with Improved Pharmacokinetic Properties

A primary focus of future research is the rational design and synthesis of novel ligands with enhanced selectivity for specific mGluR subtypes and superior pharmacokinetic profiles. While 4-PPG has been a valuable pharmacological tool, its utility in clinical settings is limited by factors such as poor brain penetration and lack of subtype specificity.

Structure-Activity Relationship (SAR) Studies: Ongoing SAR studies are crucial for identifying the chemical moieties responsible for the potency and selectivity of phenylglycine derivatives. By systematically modifying the structure of compounds like (RS)-α-methyl-4-phosphonophenylglycine (MPPG) and (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), researchers aim to develop analogs with higher affinity and greater discrimination between the eight mGluR subtypes. nih.gov For instance, research has shown that modifications to the alpha-carbon and the phenyl ring can significantly alter a compound's activity at different mGluR groups.

Improving Pharmacokinetics: A significant hurdle in the development of CNS-targeted drugs is ensuring they can effectively cross the blood-brain barrier and exhibit favorable metabolic stability. Future research will increasingly focus on strategies to improve the drug-like properties of 4-PPG derivatives. This includes the design of prodrugs that can be metabolized into the active compound in the brain, or the incorporation of functional groups that enhance lipophilicity without compromising receptor binding. The development of ligands with improved oral bioavailability and longer half-lives is a key objective to enable more convenient administration and sustained therapeutic effects.

Investigation of Allosteric Modulation Strategies for mGluRs

Allosteric modulation represents a promising strategy for fine-tuning mGluR activity with greater subtype selectivity than is often achievable with orthosteric ligands that bind at the glutamate (B1630785) recognition site. nih.gov Allosteric modulators bind to a topographically distinct site on the receptor, altering the receptor's conformation and modulating its response to the endogenous ligand, glutamate.

Positive and Negative Allosteric Modulators (PAMs and NAMs): The development of PAMs, which enhance the receptor's response to glutamate, and NAMs, which reduce it, offers a more nuanced approach to therapeutic intervention. nih.gov This strategy allows for the preservation of the natural spatial and temporal patterns of glutamatergic signaling, potentially leading to fewer side effects compared to traditional agonists and antagonists. patsnap.com For instance, mGluR4 PAMs have shown promise in preclinical models of Parkinson's disease. nih.gov

Ago-Allosteric Modulators: A newer area of investigation involves ago-allosteric modulators, which not only enhance the effect of the orthosteric ligand but can also activate the receptor in their own right. This dual functionality could offer unique therapeutic advantages in conditions where baseline glutamate levels are significantly depleted. The exploration of different classes of allosteric modulators will continue to be a major focus in the development of next-generation mGluR-targeted therapies.

Elucidation of Specific Roles of mGluR6 and mGluR8 in Central Nervous System Physiology and Pathology

While significant research has focused on Group I and II mGluRs, the specific functions of Group III receptors, particularly mGluR6 and mGluR8, in the broader CNS are less well understood. Future research will aim to delineate their precise roles in both normal brain function and in various pathological states.

mGluR6: Traditionally, mGluR6 expression was thought to be largely confined to the retina, where it plays a critical role in visual signal transduction. nih.gov However, emerging evidence suggests its presence in other brain regions, including the hippocampus and cortex. nih.gov Future studies will likely employ advanced techniques such as single-cell RNA sequencing and selective pharmacological tools to map the extra-retinal expression of mGluR6 and investigate its potential involvement in conditions like anxiety and pain. nih.gov The development of highly selective mGluR6 ligands will be instrumental in these efforts.

mGluR8: mGluR8 is known to be a presynaptic autoreceptor that inhibits glutamate release, thereby playing a crucial role in maintaining synaptic homeostasis. nih.gov Dysfunctional mGluR8 signaling has been implicated in a range of neuropsychiatric and neurological disorders, including anxiety, epilepsy, and Parkinson's disease. nih.govnih.gov Future research will focus on further clarifying the downstream signaling pathways of mGluR8 and its interactions with other neurotransmitter systems. Studies using selective mGluR8 agonists and knockout animal models will continue to provide valuable insights into its therapeutic potential for these conditions. nih.gov

Exploration of Combination Therapies involving mGluR Modulators

Given the complex and multifactorial nature of many CNS disorders, combination therapies that target multiple pathological pathways are gaining increasing attention. The modulation of glutamatergic signaling via mGluR ligands could act synergistically with existing treatments for conditions like schizophrenia and Parkinson's disease.

Schizophrenia: Preclinical studies have suggested that combining mGluR2/3 agonists with traditional antipsychotic medications may lead to enhanced therapeutic efficacy with a reduced side effect profile. nih.gov The rationale is that by dampening excessive glutamate release, mGluR2/3 agonists can complement the dopamine-blocking action of antipsychotics, potentially leading to better control of both positive and negative symptoms.

Parkinson's Disease: In the context of Parkinson's disease, the combination of mGluR5 negative allosteric modulators (NAMs) with L-DOPA has shown promise in preclinical models for reducing L-DOPA-induced dyskinesias. nih.gov By attenuating the overactive glutamatergic signaling that contributes to these motor complications, mGluR5 NAMs could improve the long-term utility of L-DOPA therapy. Future research will involve carefully designed clinical trials to evaluate the safety and efficacy of such combination strategies in patient populations.

Translational Research and Clinical Trial Prospects for mGluR-Targeting Compounds

The ultimate goal of preclinical research is the successful translation of promising compounds into effective clinical therapies. The pipeline for mGluR-targeting drugs includes a number of compounds that have advanced to various stages of clinical development.

Clinical Pipeline: Several allosteric modulators targeting various mGluR subtypes are currently in clinical trials for a range of indications, including schizophrenia, depression, anxiety, and Parkinson's disease. researchgate.netnih.gov For example, mGluR2 positive allosteric modulators like ADX71149 and mGluR5 negative allosteric modulators such as dipraglurant (B607126) have been investigated in clinical studies. addextherapeutics.com While some trials have yielded mixed results, they have provided invaluable information on the safety, tolerability, and potential efficacy of these compounds in humans. researchgate.net

Future Prospects: The development of more selective and potent ligands with improved pharmacokinetic properties, as discussed in section 8.1, will be critical for the success of future clinical trials. Advances in biomarker discovery will also play a crucial role in identifying patient populations most likely to respond to mGluR-targeted therapies, enabling a more personalized medicine approach. Continued collaboration between academic researchers and pharmaceutical companies will be essential to navigate the challenges of clinical development and bring novel mGluR modulators to patients in need. nih.gov

Q & A

Basic: What are the standard methods for synthesizing and characterizing 4-Phosphonophenylglycine (PPG) in academic research?

Methodological Answer:
PPG is synthesized via phosphorylation of phenylglycine derivatives, often using phosphonic acid precursors under controlled pH conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ³¹P spectra) and high-performance liquid chromatography (HPLC) to assess purity (>95% required for in vivo studies). Mass spectrometry (MS) validates molecular weight (C₈H₁₀NO₅P, 231.1 g/mol) .

Basic: How do researchers confirm PPG’s specificity as a group III mGluR agonist in experimental models?

Methodological Answer:
Specificity is validated using radioligand binding assays (e.g., [³H]-L-AP4 displacement in mGluR4/7/8 subtypes) and functional assays measuring cAMP inhibition or calcium mobilization in transfected HEK293 cells. Selectivity over group I/II mGluRs is confirmed via competitive antagonism with selective inhibitors like LY341495 .

Basic: What are the primary in vivo and in vitro models used to study PPG’s neuroprotective effects?

Methodological Answer:
Common models include:

  • In vitro : Glutamate-induced excitotoxicity in cortical or hippocampal neuronal cultures, with cell viability assessed via MTT or LDH assays.
  • In vivo : Rodent models of kainic acid-induced seizures or middle cerebral artery occlusion (MCAO) for stroke, evaluating neuroprotection through histopathology (e.g., TUNEL staining) and behavioral outcomes .

Basic: What pharmacokinetic parameters are critical for optimizing PPG dosing in preclinical studies?

Methodological Answer:
Key parameters include bioavailability (oral vs. intracerebroventricular administration), blood-brain barrier permeability (measured via logP values and in situ perfusion), and plasma half-life (t½). LC-MS/MS quantifies plasma and brain tissue concentrations to establish dose-response curves .

Advanced: How does PPG’s neuroprotective mechanism against excitotoxicity differ from NMDA receptor antagonists, and what methodological approaches resolve this?

Methodological Answer:
Unlike NMDA antagonists (e.g., MK-801), PPG modulates glutamatergic signaling presynaptically via mGluR4/7 activation, reducing glutamate release. Methodologically, paired electrophysiological recordings (field potentials in hippocampal slices) and microdialysis (measuring extracellular glutamate) differentiate presynaptic vs. postsynaptic effects. This explains why PPG avoids the neuropsychiatric side effects seen with NMDA antagonists .

Advanced: How can researchers address contradictions in PPG’s efficacy between in vitro and in vivo neuroprotection studies?

Methodological Answer:
Discrepancies often arise from differences in receptor expression (e.g., mGluR4 dominance in vitro vs. mGluR7 in vivo) or pharmacokinetic limitations. Strategies include:

  • Using conditional mGluR knockout mice to isolate receptor subtypes.
  • Co-administering PPG with BBB permeabilizers (e.g., mannitol) to enhance brain uptake.
  • Employing positron emission tomography (PET) with [¹¹C]-PPG to track in vivo distribution .

Advanced: What experimental designs improve selectivity for mGluR4 versus mGluR7/8 in PPG studies?

Methodological Answer:
Use subtype-specific antagonists (e.g., MSOP for mGluR8) in combination with PPG. CRISPR-Cas9-edited cell lines expressing individual mGluR subtypes enable isolated receptor profiling. In vivo, mGluR4-preferring allosteric enhancers (e.g., PHCCC) can augment PPG’s effects to confirm target engagement .

Advanced: Why do some studies report limited efficacy of PPG in chronic neurodegenerative models compared to acute injury models?

Methodological Answer:
Chronic models (e.g., Alzheimer’s transgenic mice) involve multifactorial pathologies (e.g., amyloid-β, tau), whereas PPG primarily targets glutamate excitotoxicity. Methodological solutions include:

  • Combining PPG with antioxidants (e.g., NAC) or anti-inflammatory agents.
  • Longitudinal behavioral assays (Morris water maze) paired with biomarker analysis (GFAP for astrogliosis) .

Advanced: How do researchers validate PPG’s antidepressant-like effects in behavioral despair tests?

Methodological Answer:
The forced swim test (FST) and tail suspension test (TST) in rodents are standard. PPG’s effects are quantified via immobility time reduction, with controls for locomotor activity (open field test). Mechanistic validation includes microdialysis for serotonin/dopamine levels and c-Fos immunohistochemistry to map neuronal activation .

Advanced: What are the challenges in distinguishing orthosteric vs. allosteric activation of mGluRs by PPG, and how are they addressed?

Methodological Answer:
Orthosteric activation is confirmed via competitive binding with known orthosteric antagonists (e.g., MAP4). Allosteric modulation is tested using Schild regression analysis or fluorescence resonance energy transfer (FRET) assays detecting receptor conformational changes. PPG’s lack of effect in mGluR4 knockout models further supports orthosteric action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.